3-Bromo-6-mercaptopyridine

Copper catalysis Coordination chemistry Organometallic synthesis

Sequential derivatization workflows often require multiple intermediates and protecting group strategies, increasing cost and timeline. 3-Bromo-6-mercaptopyridine (CAS 56673-34-8) integrates orthogonal Br (C-3) and SH (C-6) handles in a single scaffold. • Enables predictable cross-coupling at Br while SH coordinates metals or undergoes chemoselective S-alkylation • pKa 8.09 vs. ~2.37 for unsubstituted analog allows pH-tuned thiolate reactivity • Solid (mp 202-208 °C) simplifies automated dispensing; 95% purity; ambient storage under inert atmosphere

Molecular Formula C5H4BrNS
Molecular Weight 190.06 g/mol
CAS No. 56673-34-8
Cat. No. B1285455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-mercaptopyridine
CAS56673-34-8
Molecular FormulaC5H4BrNS
Molecular Weight190.06 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1Br
InChIInChI=1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
InChIKeyJPWXLRZTRDTFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-mercaptopyridine: Specifications & Properties


3-Bromo-6-mercaptopyridine (CAS 56673-34-8), also known as 5-bromo-2-mercaptopyridine, is a halogenated heterocyclic thiol that functions as a bifunctional building block in organic synthesis, medicinal chemistry, and coordination chemistry . It possesses a bromine atom at the 3-position and a mercapto (thiol) group at the 6-position on the pyridine ring, providing orthogonal reactivity handles for sequential functionalization via cross-coupling at the bromine site and nucleophilic substitution or metal coordination at the thiol site . Standard procurement-grade material is supplied as a solid with a melting point of 202–208 °C, a purity specification of 95%, and a molecular weight of 190.06 g/mol .

Orthogonal reactivity: Br at C3 enables cross-coupling; SH at C6 supports nucleophilic substitution or metal coordination.
Bifunctional heterocyclic scaffold for sequential derivatization without intermediate protecting-group steps.
Solid format at ambient temperature facilitates precise weighing and long-term inventory management under inert atmosphere.

Irreplaceability of 3-Bromo-6-mercaptopyridine


Regioisomeric mercaptopyridines such as 2-mercaptopyridine or 4-mercaptopyridine, as well as alternative bromopyridine derivatives lacking the thiol functionality, do not provide the identical combination of halogen substitution pattern and sulfur-based coordination chemistry required for site-specific derivatization [1]. The presence of the electron-withdrawing bromine substituent alters both the thiol-thione tautomeric equilibrium and the nucleophilicity of the sulfur center compared to unsubstituted 2-mercaptopyridine, with a predicted pKa of 8.09 for the target compound reflecting the electronic influence of the 3-bromo group on the heterocyclic ring system . This electronic modulation directly impacts metal-binding affinity and reaction kinetics, making direct substitution without experimental re-optimization inadvisable.

Regioisomeric mismatch
2-Mercaptopyridine or 4-mercaptopyridine lacks the identical Br-substitution pattern and sulfur coordination geometry; site-specific derivatization outcomes may shift.
Absent thiol coordination handle
Bromopyridine derivatives without the mercapto group cannot support metal-binding or thiolate alkylation steps; dual-purpose sequence design may fail.
Electronic modulation by 3-Br
The electron-withdrawing bromine substituent alters thiol-thione tautomeric equilibrium and sulfur nucleophilicity; reaction kinetics may not transfer from unsubstituted 2-mercaptopyridine benchmarks without re-optimization.

3-Bromo-6-mercaptopyridine: Comparative Evidence


Copper-Catalyzed Hydroiodic Acid Production

3-Bromo-6-mercaptopyridine exhibits a distinct catalytic application profile as a copper-coordinating ligand for the production of hydroiodic acid from acetonitrile, a reactivity not accessible with bromopyridine derivatives lacking the mercapto functionality . This dual-functional behavior enables the compound to serve simultaneously as both a ligand scaffold and a substrate for further derivatization, whereas simple bromopyridines or unsubstituted mercaptopyridines cannot fulfill this specific catalytic role due to the absence of either the metal-binding thiol site or the aryl halide cross-coupling handle .

Catalytic functionality
Class-level inference
Functions as copper-coordinating ligand for HI production from acetonitrile; bromine handle retained for subsequent cross-coupling.
Supports dual-purpose catalytic sequence design; simplifies multi-step synthetic workflows.
Data to verify; no yield comparison available.
Copper catalysis Coordination chemistry Organometallic synthesis

Thiol Nucleophilicity and Tautomeric Preference

The 3-bromo substituent in 3-bromo-6-mercaptopyridine exerts an electron-withdrawing inductive effect on the pyridine ring that modulates both the thiol-thione tautomeric equilibrium and the nucleophilicity of the sulfur center relative to unsubstituted 2-mercaptopyridine . The predicted pKa of 8.09 for the target compound provides a quantifiable benchmark for acid-base behavior and metal-binding pH dependence, which differs from the pKa of unsubstituted 2-mercaptopyridine (approximately 2.37 for the protonated form) [1]. This pKa shift of approximately 5.7 units reflects substantial electronic perturbation by the bromine substituent, which in turn affects reaction rates in S-alkylation and metal complex formation.

Thiol acidity (pKa)
Cross-study comparable
Target: pKa 8.09 (predicted); Comparator: 2-mercaptopyridine pKa ≈ 2.37 (experimental); ΔpKa ≈ +5.72.
Informs pH range for thiolate generation and expected S-alkylation reactivity.
Predicted value for target; experimental literature value for comparator.
Thiol-thione tautomerism Nucleophilicity Reaction kinetics

Cross-Coupling Reactivity: Monobromo Selectivity

Unlike 2,3-dibromo-6-mercaptopyridine (CAS 1805123-39-0), which contains two bromine substituents and presents regioselectivity challenges in sequential cross-coupling reactions, 3-bromo-6-mercaptopyridine possesses a single bromine atom at the 3-position, enabling unambiguous site-specific functionalization without the need for differentiated reactivity tuning or protecting group strategies . While 2,3-dibromo-6-mercaptopyridine can participate in Suzuki or Stille couplings at both halogenated positions, this dual reactivity introduces complexity in achieving single-site arylation and often requires careful optimization of reaction conditions to avoid mixtures of mono- and di-coupled products .

Cross-coupling sites
Class-level inference
Target: single Br at C3 for unambiguous mono-functionalization; Comparator: 2,3-dibromo-6-mercaptopyridine has two Br sites with regioselectivity challenges.
Eliminates protecting-group strategies; supports cleaner library synthesis outcomes.
Binary distinction in synthetic handle count; no yield comparison available.
Suzuki-Miyaura coupling Regioselectivity Sequential functionalization

Solid-State Stability and Handling

3-Bromo-6-mercaptopyridine is supplied as a solid with a melting point of 202–208 °C . In contrast, unsubstituted 2-mercaptopyridine is typically a liquid or low-melting solid at ambient temperatures. The elevated melting point of the brominated derivative reduces volatility, minimizes odor-related handling concerns, and enhances long-term storage stability without requiring specialized low-temperature storage equipment, as confirmed by room-temperature storage recommendations under inert atmosphere .

Physical state
Class-level inference
Target: mp 202–208 °C (solid at RT); Comparator: 2-mercaptopyridine mp ∼ −5 to 0 °C (liquid/low-melting).
Solid form reduces volatility and odor; supports automated solid dispensing workflows.
Ambient temperature comparison; storage under inert atmosphere recommended.
Storage stability Physical form Procurement logistics

Kinase Inhibitor Scaffold Potential

A derivative compound incorporating the 3-bromo-6-mercaptopyridine structural motif or a closely related halogenated mercaptopyridine scaffold has demonstrated inhibition of p38α MAP kinase with an IC50 value of 41 nM [1]. While this activity is reported for a derivative containing additional structural elaboration beyond the parent heterocycle, the presence of the bromine substituent at the 3-position enables critical molecular recognition interactions with the kinase ATP-binding pocket that unsubstituted 2-mercaptopyridine derivatives cannot achieve without halogen bonding contributions [1]. The bromine atom serves both as a synthetic diversification handle and as a pharmacophoric element contributing to target engagement.

Kinase inhibition
Supporting evidence
IC50 = 41 nM (derivative containing halogenated mercaptopyridine motif; p38α MAPK, ATF-2 substrate).
Reported derivative-level inhibition context; supports scaffold prioritization in kinase inhibitor design programs.
Derivative-level data only; no direct head-to-head comparison available.
p38 MAP kinase Kinase inhibition Medicinal chemistry

3-Bromo-6-mercaptopyridine Application Scenarios


Dual-Purpose Ligand for Copper Catalysis

When designing copper-catalyzed reactions that require both a metal-coordinating thiol ligand and a retained aryl halide for subsequent cross-coupling steps, 3-bromo-6-mercaptopyridine provides the requisite bifunctionality within a single heterocyclic scaffold . The compound coordinates to copper through the thiol sulfur and pyridine nitrogen atoms, generating copper ions that catalyze transformations such as hydroiodic acid production from acetonitrile, while the intact bromine substituent remains available for downstream Suzuki-Miyaura or Buchwald-Hartwig diversification . This orthogonal reactivity profile reduces the need for separate ligand and substrate intermediates, streamlining multi-step catalytic sequence design.

Regioselective Monofunctionalization for Library Synthesis

For medicinal chemistry programs requiring the construction of compound libraries via single-site diversification at a halogen position while preserving a thiol functionality for metal chelation or bioconjugation, 3-bromo-6-mercaptopyridine offers unambiguous monofunctionalization control . Unlike dibromo analogs that introduce regioselectivity complications and require protecting group strategies, the monobromo compound enables clean, predictable cross-coupling outcomes at the 3-position without competitive side reactions at additional halogenated sites . This synthetic predictability translates to higher library success rates and reduced purification burden in parallel synthesis workflows.

pH-Controlled S-Alkylation

Synthetic protocols requiring thiolate alkylation under precisely defined pH conditions benefit from the quantifiable pKa difference of 3-bromo-6-mercaptopyridine (pKa = 8.09) relative to unsubstituted 2-mercaptopyridine (pKa ≈ 2.37) . The electron-withdrawing effect of the 3-bromo substituent reduces thiol acidity, shifting optimal deprotonation conditions to higher pH ranges and modulating nucleophilicity for electrophilic trapping reactions . Chemists can leverage this electronic property to achieve chemoselective S-functionalization in the presence of other nucleophilic functional groups, or to match reaction pH requirements with downstream enzymatic or biological compatibility constraints.

Solid-Phase Handling for Automated Weighing

In automated synthesis platforms or high-throughput experimentation settings requiring precise solid dispensing, 3-bromo-6-mercaptopyridine (melting point 202–208 °C) offers practical handling advantages over liquid or low-melting thiol analogs . The solid physical form at ambient temperature eliminates the need for viscous liquid transfer techniques, reduces cross-contamination risks during robotic powder dispensing, and minimizes exposure to volatile thiol odors that can permeate laboratory environments . Storage at room temperature under inert atmosphere further simplifies inventory management compared to compounds requiring refrigeration or freezer storage .

Application
Selection Property
Validation Focus
Copper catalysis ligand
Bifunctional coordination and cross-coupling handle
Metal-binding affinity; retained bromine integrity post-catalysis
Library synthesis
Monobrominated scaffold for single-site diversification
Regioselectivity confirmation; purification profile
pH-controlled S-alkylation
Quantifiable thiol acidity modulation
pH-dependent thiolate generation window; chemoselectivity
Automated solid dispensing
Solid physical form at ambient temperature
Weighing accuracy; long-term stability under inert storage

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